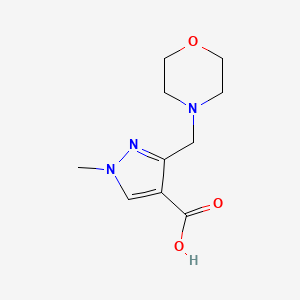

1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group

Méthodes De Préparation

The synthesis of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the pyrazole ring with a morpholin-4-ylmethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles under suitable conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the compound 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid:

Chemical Properties

- CAS Number: 898050-16-3

- Molecular Formula: C9H13BrN2O2

- Molecular Weight: 261.116

- MDL Number: MFCD06167690

- IUPAC Name: 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Availability

Potential Applications

While the search results do not provide specific case studies or detailed research findings on the applications of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, they do offer some context for potential applications in scientific research:

- Cosmetic Product Development: Experimental design techniques can be used to optimize cosmetic formulations for stability, safety, and effectiveness .

- Medical Research: Magnetic resonance imaging (MRI) can be used to evaluate tissue injury and treatment responses in various conditions, which may be relevant to the development of parenteral dosage forms .

- Diabetes Research: Magnetic resonance imaging can also be used to study white matter changes in the brain related to type 2 diabetes mellitus and the effects of treatments .

Mécanisme D'action

The mechanism of action of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its reactivity and binding properties.

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s acidity and solubility.

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxamide: The carboxamide derivative may exhibit different hydrogen bonding interactions and stability compared to the carboxylic acid.

Activité Biologique

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1975117-60-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antifungal, antiviral, and anticancer activities. The following sections provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H15N3O3, with a molecular weight of 225.24 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O3 |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 1975117-60-2 |

| Density | 1.38 g/cm³ (Predicted) |

| Boiling Point | 394.1 °C (Predicted) |

| pKa | 3.29 (Predicted) |

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. For instance, a series of related compounds were tested against phytopathogenic fungi, revealing moderate to excellent activities. Notably, certain derivatives displayed superior antifungal efficacy compared to established fungicides like boscalid .

Antiviral Activity

Research has indicated that pyrazole derivatives can inhibit the replication of viruses such as HIV. A study focusing on structurally similar compounds found that they could effectively reduce viral loads in vitro without exhibiting cytotoxicity . This suggests a promising avenue for further exploration in antiviral drug development.

Anticancer Activity

The anticancer potential of pyrazole compounds has been widely recognized. In vitro assays have shown that various pyrazole derivatives can induce cytotoxic effects against several cancer cell lines, including colon adenocarcinoma and breast cancer . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- The presence of the morpholine moiety enhances solubility and bioavailability.

- Substituents on the pyrazole ring can modulate potency and selectivity against specific biological targets.

A detailed SAR analysis revealed that modifications to the carboxylic acid group significantly affect the compound's interaction with target enzymes and receptors involved in disease pathways .

Case Study 1: Antifungal Evaluation

In an experimental setup, several derivatives of this compound were synthesized and evaluated for their antifungal activity against seven different fungal strains using an in vitro mycelia growth inhibition assay. The results indicated that certain derivatives exhibited higher inhibition rates than traditional antifungals, suggesting their potential as new therapeutic agents for fungal infections .

Case Study 2: Antiviral Screening

A screening study focused on the antiviral properties of pyrazole derivatives included this compound. The compound was tested against HIV replication in cell cultures, demonstrating significant inhibition with low toxicity levels. This finding highlights its potential application in HIV treatment strategies .

Propriétés

IUPAC Name |

1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-12-6-8(10(14)15)9(11-12)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTWVXMHGXMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.